molecular formula C9H8N4O2 B14595979 (E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine

Cat. No.: B14595979
M. Wt: 204.19 g/mol
InChI Key: MHCGOLDPFILUKB-VZUCSPMQSA-N
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Description

2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a complex organic compound with a unique structure that includes a diazenyl group and a quinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the reaction of quinoxalinone derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazenyl group. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid, which are used to generate the diazonium salt from an aromatic amine precursor.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the synthesis of the quinoxalinone core, followed by diazotization and coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable diazenyl group.

Mechanism of Action

The mechanism of action of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with various molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinoxalinone core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog that lacks the diazenyl group.

    Quinoxalinone: The parent compound without the diazenyl substitution.

    Diazenylbenzene: A compound with a similar diazenyl group but a different core structure.

Uniqueness

2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to the combination of the diazenyl group and the quinoxalinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine

InChI

InChI=1S/C9H8N4O2/c10-11-5-7-6-12(14)8-3-1-2-4-9(8)13(7)15/h1-6H,10H2/b11-5+

InChI Key

MHCGOLDPFILUKB-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NN)[O-]

Origin of Product

United States

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